Lenalidomide-5-aminomethyl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

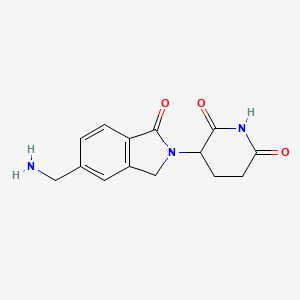

C14H15N3O3 |

|---|---|

分子量 |

273.29 g/mol |

IUPAC名 |

3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C14H15N3O3/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19) |

InChIキー |

IPSGOMWAGOYNKO-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Lenalidomide-5-aminomethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic protocol for lenalidomide-5-aminomethyl, a crucial chemical probe and building block in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, step-by-step synthesis for this exact molecule is not readily found, this document outlines a scientifically sound, multi-step synthetic route based on established organic chemistry principles and published methodologies for analogous compounds.

This compound serves as a derivative of the immunomodulatory drug lenalidomide (B1683929), functionalized with a primary aminomethyl group at the 5-position of the isoindolinone core. This amine provides a versatile attachment point for linkers in the creation of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

Proposed Synthetic Pathway

The proposed synthesis of this compound hydrochloride initiates from a functionalized isoindolinone precursor, which is then coupled with the glutarimide (B196013) moiety, followed by the transformation of a precursor group into the desired aminomethyl functionality. A logical and efficient strategy involves the use of a 5-cyano substituted lenalidomide intermediate.

The Core Mechanism of Action of Lenalidomide-5-Aminomethyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of Lenalidomide-5-aminomethyl, a derivative of the immunomodulatory drug (IMiD) lenalidomide (B1683929). This compound serves as a crucial component in the development of proteolysis-targeting chimeras (PROTACs), leveraging the molecular machinery of the cell to induce the degradation of specific target proteins. This guide will delve into the core interactions, signaling pathways, and cellular consequences of its activity, supported by data presentation, experimental methodologies, and detailed visualizations.

Introduction to this compound and its Role as a Cereblon Ligand

Lenalidomide and its analogues are a class of small molecules that exert their therapeutic effects through a novel mechanism: the modulation of the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] this compound is a functionalized version of lenalidomide, designed to be incorporated into PROTACs.[3] In this context, it acts as the E3 ligase-recruiting ligand, tethering the CRBN complex to a target protein of interest via a chemical linker, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[3]

The core of its mechanism lies in its high-affinity binding to CRBN, a component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex, which also includes Cullin 4A (CUL4A), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[1][4] This binding event allosterically modifies the substrate-binding pocket of CRBN, enabling it to recognize and recruit "neosubstrates" that it would not otherwise interact with.[1][5]

The CRL4CRBN E3 Ubiquitin Ligase Complex and Neosubstrate Recruitment

The CRL4CRBN complex is a key player in the ubiquitin-proteasome system (UPS), which is responsible for the regulated degradation of a vast array of cellular proteins. The binding of lenalidomide to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN induces a conformational change that facilitates the recruitment of specific substrate proteins.[6] The glutarimide (B196013) moiety of lenalidomide is accommodated within this pocket, while the isoindolinone ring remains more solvent-exposed, a feature that is exploited in the design of PROTACs.[6]

The most well-characterized neosubstrates of the lenalidomide-bound CRL4CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[5][7][8] The degradation of these proteins is central to the therapeutic effects of lenalidomide in various hematological malignancies.[1][2]

Signaling Pathways and Downstream Cellular Effects

The lenalidomide-induced degradation of its neosubstrates triggers a cascade of downstream events that collectively contribute to its anti-tumor and immunomodulatory activities.

Direct Anti-Tumor Effects in Multiple Myeloma

In multiple myeloma (MM) cells, the degradation of IKZF1 and IKZF3 is a critical event.[7][8] These transcription factors are essential for the survival of MM cells. Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis in the malignant cells.[4][9]

Caption: Lenalidomide-induced degradation of IKZF1/3 in multiple myeloma.

Mechanism in del(5q) Myelodysplastic Syndrome

In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide's efficacy is attributed to the degradation of CK1α.[5][10] The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5 in these patients, leading to haploinsufficiency.[10] The further reduction of CK1α levels by lenalidomide-induced degradation is selectively toxic to the del(5q) clones, leading to their elimination.[1][10]

Caption: Lenalidomide-induced degradation of CK1α in del(5q) MDS.

Immunomodulatory Effects on T-cells

Lenalidomide exhibits potent immunomodulatory properties, primarily by enhancing T-cell and Natural Killer (NK) cell function.[11][12] The degradation of IKZF1 and IKZF3 in T-cells leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), key cytokines for T-cell proliferation, activation, and anti-tumor immunity.[9][12] Lenalidomide also enhances T-cell co-stimulation through the CD28 pathway and can augment the formation of the immune synapse.[13][14] These effects contribute to a more robust anti-tumor immune response.

Caption: Immunomodulatory effects of Lenalidomide on T-cells.

Quantitative Data

| Parameter | Value | Substrate/Target | Cell Line | Reference |

| Binding Affinity (Kd) | ||||

| Lenalidomide to CRBN | Weak | CRBN | In vitro | [4] |

| Degradation (DC50) | ||||

| IKZF1 Degradation | ~10-100 nM | IKZF1 | MM.1S cells | [15] |

| IKZF3 Degradation | ~10-100 nM | IKZF3 | MM.1S cells | [15] |

| Cellular Effects (IC50) | ||||

| MM Cell Proliferation | ~1 µM | MM.1S cells | [15] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of lenalidomide. These can be adapted for the study of this compound and PROTACs derived from it.

Co-Immunoprecipitation (Co-IP) to Demonstrate CRBN Binding

This protocol is designed to show the interaction between lenalidomide, CRBN, and a neosubstrate.

Caption: Generalized workflow for co-immunoprecipitation.

Methodology:

-

Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with either DMSO (vehicle control) or lenalidomide for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with an antibody specific for CRBN overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting, probing with antibodies against CRBN and the neosubstrate of interest (e.g., IKZF1, IKZF3, or CK1α). An increased amount of the neosubstrate in the lenalidomide-treated sample indicates drug-dependent binding to CRBN.

Western Blotting for Substrate Degradation

This protocol is used to quantify the degradation of a target protein following treatment with lenalidomide.

Methodology:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a dose-response range of lenalidomide or a time-course with a fixed concentration. Include a vehicle control (DMSO).

-

After the treatment period, lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for the target protein (e.g., IKZF1, IKZF3, or CK1α) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

T-cell Activation and Cytokine Production Assay

This protocol measures the immunomodulatory effects of lenalidomide on T-cells.

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Culture the PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin) with or without various concentrations of lenalidomide.

-

After 24-72 hours of culture, collect the supernatant to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or a multiplex cytokine assay.

-

The cells can be harvested and stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyzed by flow cytometry to determine the percentage of activated T-cells.

Conclusion

This compound, as a derivative of lenalidomide, harnesses a sophisticated and potent mechanism of action centered on the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. By inducing the ubiquitination and subsequent proteasomal degradation of key cellular proteins, it exerts direct anti-tumor effects and stimulates a powerful anti-cancer immune response. The principles of its mechanism are foundational to the design of novel PROTAC-based therapeutics, which promise to significantly expand the landscape of "druggable" targets in oncology and beyond. A thorough understanding of this mechanism is therefore essential for researchers and drug development professionals working at the cutting edge of targeted protein degradation.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 5. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

- 13. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Lenalidomide-5-Aminomethyl in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929) and its derivatives have emerged as pivotal molecules in the field of targeted protein degradation (TPD). Lenalidomide-5-aminomethyl, a functionalized analog, serves as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). By acting as a "molecular glue," it induces the proximity of CRBN to specific proteins, or "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is not only central to the therapeutic effects of immunomodulatory drugs (IMiDs) in treating hematological malignancies but also forms the basis for the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanisms, experimental methodologies, and quantitative data associated with this compound-mediated protein degradation.

Core Mechanism of Action

This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Cereblon (CRBN), and ROC1 (also known as RBX1). CRBN acts as the substrate receptor.

The mechanism unfolds as follows:

-

Binding to CRBN: this compound binds to a specific pocket in the thalidomide-binding domain of CRBN. This binding event induces a conformational change in the substrate-binding surface of CRBN.

-

Neosubstrate Recruitment: The altered CRBN surface now exhibits high affinity for proteins that it would not normally recognize. These "neosubstrates" are subsequently recruited to the CRL4-CRBN complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).

-

Ubiquitination: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. The E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the neosubstrate.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then degrades the tagged neosubstrate into small peptides.

This targeted degradation of key cellular proteins underlies the therapeutic efficacy of lenalidomide in conditions like multiple myeloma and myelodysplastic syndromes.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of lenalidomide and its derivatives with CRBN and the subsequent degradation of neosubstrates.

| Compound | Assay Type | Target | Value | Cell Line/System | Reference |

| Lenalidomide | CRBN Binding (IC50) | Endogenous CRBN | ~2 µM | U266 Myeloma Cells | [5] |

| Pomalidomide | CRBN Binding (IC50) | Endogenous CRBN | ~2 µM | U266 Myeloma Cells | [5] |

| Lenalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 10.2 nM | H929 Myeloma Cells | [6] |

| Pomalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 4.9 nM | H929 Myeloma Cells | [6] |

| Thalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 4795 nM | H929 Myeloma Cells | [6] |

Table 1: Binding Affinities and Degradation Potencies of IMiDs.

| Neosubstrate | Lenalidomide-induced Change in Abundance (log2 ratio) | Cell Line | Reference |

| IKZF1 | -1.54 | MM1.S | [7] |

| IKZF3 | -2.09 | MM1.S | [7] |

Table 2: Proteomic Analysis of Neosubstrate Degradation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates.

Materials:

-

MM1.S multiple myeloma cells

-

Lenalidomide (or this compound)

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., NP-40 lysis buffer: 0.5% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies for Western blotting: anti-IKZF1, anti-IKZF3, anti-CRBN

Procedure:

-

Cell Culture and Treatment: Culture MM1.S cells to the desired density. Treat cells with 10 µM lenalidomide or DMSO for 4-8 hours.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Immunoprecipitation: Incubate the clarified lysates with anti-CRBN antibody for 2-4 hours at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against IKZF1, IKZF3, and CRBN to detect the co-immunoprecipitated proteins. An increased band intensity for IKZF1 and IKZF3 in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.[7]

In Vitro Ubiquitination Assay

This assay confirms that the neosubstrate is a direct target for ubiquitination by the CRL4-CRBN complex in a lenalidomide-dependent manner.

Materials:

-

HEK293T cells

-

Transfection reagent

-

Plasmids encoding FLAG-tagged CRBN and the neosubstrate (e.g., IKZF3)

-

Co-immunoprecipitation reagents (as above)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

Lenalidomide and DMSO

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody, anti-FLAG antibody, anti-IKZF3 antibody

Procedure:

-

Co-expression and Immunoprecipitation: Co-transfect HEK293T cells with plasmids for FLAG-CRBN and the neosubstrate. After 48 hours, lyse the cells and perform immunoprecipitation using anti-FLAG magnetic beads to pull down the CRBN complex.

-

Ubiquitination Reaction: Wash the immunoprecipitated CRBN complex on the beads. Resuspend the beads in ubiquitination reaction buffer containing E1, E2, ubiquitin, and either lenalidomide (10 µM) or DMSO.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

-

Elution and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and heating. Analyze the reaction products by Western blotting. Probe the membrane with an anti-IKZF3 antibody to observe a high molecular weight smear or distinct bands corresponding to polyubiquitinated IKZF3 in the lenalidomide-treated lane. Probing with an anti-ubiquitin antibody can also confirm the presence of ubiquitinated species.[3][7]

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantify changes in protein abundance and ubiquitination levels upon drug treatment.

Materials:

-

MM1.S cells

-

SILAC RPMI 1640 medium lacking L-lysine and L-arginine

-

"Light" (unlabeled) L-lysine and L-arginine

-

"Heavy" (e.g., 13C6, 15N2-L-lysine and 13C6, 15N4-L-arginine) L-lysine and L-arginine

-

Dialyzed fetal bovine serum

-

Lenalidomide and DMSO

-

Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)

-

Ubiquitin remnant motif (K-ε-GG) antibody beads

-

LC-MS/MS system

Procedure:

-

SILAC Labeling: Culture MM1.S cells for at least 6 doublings in either "light" or "heavy" SILAC medium to achieve complete labeling.

-

Treatment: Treat the "heavy" labeled cells with lenalidomide (e.g., 10 µM for 4 hours) and the "light" labeled cells with DMSO.

-

Cell Lysis and Protein Digestion: Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio. Lyse the combined cells and digest the proteins with trypsin.

-

Ubiquitinated Peptide Enrichment: Incubate the resulting peptide mixture with K-ε-GG antibody beads to enrich for peptides containing the di-glycine remnant of ubiquitination.

-

LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS.

-

Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. A significant decrease in the heavy/light ratio for peptides derived from a specific protein indicates that its ubiquitination and subsequent degradation are induced by lenalidomide.[1][4]

Visualizations

Caption: Lenalidomide-mediated protein degradation pathway.

Caption: Workflow for identifying neosubstrates using SILAC.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. jetir.org [jetir.org]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lenalidomide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a cornerstone of therapy for multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, which involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, has opened new avenues for therapeutic intervention through targeted protein degradation.[1][3] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of lenalidomide derivatives, focusing on the molecular interactions governing their biological activity. We will delve into quantitative data on their efficacy, detailed experimental protocols for their evaluation, and the key signaling pathways they modulate.

The core structure of lenalidomide consists of a glutarimide (B196013) ring and a 4-aminoisoindolinone moiety. The glutarimide ring is essential for binding to the Cereblon (CRBN) protein, a substrate receptor for the E3 ligase complex.[3][4] The isoindolinone part, particularly the phthaloyl ring, plays a crucial role in recruiting specific "neosubstrates" for ubiquitination and subsequent proteasomal degradation.[1] Modifications to both these structural components have been extensively explored to enhance potency, alter substrate specificity, and improve pharmacokinetic properties.

Core Structure-Activity Relationships

The biological activity of lenalidomide derivatives is intricately linked to their chemical structure. Key modifications on the glutarimide and phthaloyl rings dictate their interaction with CRBN and the subsequent recruitment of neosubstrates.

The Glutarimide Moiety: The Anchor to Cereblon

The glutarimide ring is the primary pharmacophore responsible for binding to CRBN. The (S)-enantiomer of lenalidomide exhibits significantly higher binding affinity to CRBN compared to the (R)-enantiomer.[1] The imide moiety within this ring forms critical hydrogen bonds within a hydrophobic pocket of CRBN, anchoring the molecule.[1] N-alkylation of the glutarimide ring has been shown to abolish CRBN binding, a strategy that can be employed in prodrug design to be activated by enzymatic cleavage in target tissues.[4][5]

The Phthaloyl Ring: A Key Determinant of Neosubstrate Specificity

Modifications to the phthaloyl ring of the isoindolinone moiety have a profound impact on the recruitment of neosubstrate proteins to the CRBN-drug complex.

-

4-Position Substitution: The amino group at the 4-position of the phthaloyl ring is a key feature of lenalidomide that enhances its affinity for CRBN and its ability to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Replacing this amino group with other isosteres, such as methyl or chloro groups, can still result in potent inhibition of tumor necrosis factor-α (TNF-α) and antiproliferative activity, demonstrating the tunability of the molecule's immunomodulatory and anticancer effects.[6] More complex substitutions at this position, for instance via Suzuki cross-coupling reactions, have yielded derivatives with potent antiproliferative activities.

-

5-Position and 6-Position Modifications: Substitutions at other positions on the phthaloyl ring also influence activity. For example, introducing a fluorine atom at the 6-position of lenalidomide can enhance the selective degradation of IKZF1, IKZF3, and CK1α.[8]

Quantitative Data on Lenalidomide Derivatives

The following tables summarize the biological activity of various lenalidomide derivatives from the literature, providing a comparative view of their potency.

Table 1: Cereblon Binding Affinity and Neosubstrate Degradation Efficiency of Lenalidomide Derivatives

| Compound | Modification | CRBN Binding (Kd/IC50) | IKZF1 Degradation (DC50) | GSPT1 Degradation (DC50) | Reference |

| Lenalidomide | - | ~1 µM (IC50) | 1.4 µM | >10 µM | [3][9] |

| Pomalidomide | 4-amino, phthalimide (B116566) carbonyl | 180 nM (Kd) | 8.7 nM | >10 µM | [3] |

| CC-885 | Complex glutarimide modification | High Affinity | Not reported | Potent | [9] |

| 6-Fluoro Lenalidomide | 6-Fluoro on phthaloyl ring | Not specified | Potent | Inactive | [8] |

| Compound 19 (Pomalidomide analog) | 4-methyl instead of 4-amino | Not specified | 120 nM | Not specified | [3] |

| Compound 17 (Pomalidomide analog) | 4-fluoro instead of 4-amino | Not specified | 1400 nM | Not specified | [3] |

Table 2: Anti-proliferative Activity of Lenalidomide Derivatives in Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 | Reference |

| Lenalidomide | - | MM.1S | 0.1 - 1 µM | [10][11] |

| Lenalidomide | - | U266 | ~10 µM | [10][11] |

| Compound 4c | 4-benzyl on isoindolinone | MM.1S | 0.27 µM | |

| Compound 4c | 4-benzyl on isoindolinone | Mino | 5.65 µM | |

| Compound 19 (Pomalidomide analog) | 4-methyl instead of 4-amino | MM.1S | 128 nM | [3] |

| Compound 17 (Pomalidomide analog) | 4-fluoro instead of 4-amino | MM.1S | 3568 nM | [3] |

| Thalidomide Analog 18f | Quinazoline-based | HepG-2 | 11.91 µM | [12] |

| Thalidomide Analog 18f | Quinazoline-based | PC3 | 9.27 µM | [12] |

| Thalidomide Analog 18f | Quinazoline-based | MCF-7 | 18.62 µM | [12] |

| Thalidomide Analog 21b | Quinazoline-based | HepG-2 | 10.48 µM | [12] |

| Thalidomide Analog 21b | Quinazoline-based | PC3 | 22.56 µM | [12] |

| Thalidomide Analog 21b | Quinazoline-based | MCF-7 | 16.39 µM | [12] |

Key Signaling Pathways

The primary mechanism of action of lenalidomide and its derivatives involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, which are not the natural targets of this ligase.

Caption: Lenalidomide derivative-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of lenalidomide derivatives.

Cereblon Binding Assay (AlphaScreen)

This is a bead-based proximity assay used to quantify the binding affinity of compounds to CRBN.

Materials:

-

Recombinant GST-tagged CRBN protein

-

Biotinylated CRBN ligand (e.g., biotinylated thalidomide)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white microplates

-

Test compounds (lenalidomide derivatives)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

-

Reagent Preparation:

-

Dilute GST-CRBN and biotinylated ligand to their optimal concentrations in assay buffer.

-

Prepare a suspension of Donor and Acceptor beads in assay buffer, protecting them from light.

-

-

Assay Assembly:

-

Add test compound or vehicle control to the wells of the 384-well plate.

-

Add the GST-CRBN protein and incubate for 15-30 minutes at room temperature.

-

Add the biotinylated ligand and incubate for another 15-30 minutes.

-

Add a mixture of the Donor and Acceptor beads.

-

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The signal decreases as the test compound competes with the biotinylated ligand for binding to CRBN. Calculate IC50 values by fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - figshare - Figshare [figshare.com]

- 5. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00066D [pubs.rsc.org]

- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Cereblon E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of therapeutic intervention has been revolutionized by the emergence of targeted protein degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. At the forefront of this paradigm shift is the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of the discovery and development of CRBN E3 ligase ligands, from the serendipitous discovery of thalidomide's mechanism of action to the rational design of sophisticated heterobifunctional degraders. It offers a comprehensive overview of the key molecular players, mechanisms of action, and the critical experimental protocols and quantitative assays that are instrumental in the advancement of this promising therapeutic modality. Detailed methodologies for essential assays, structured quantitative data for prominent CRBN-based degraders, and visualizations of key biological processes are presented to serve as a valuable resource for researchers in the field.

Introduction: From Tragedy to Therapeutic Triumph - The Cereblon Story

The story of Cereblon ligands begins with the tragic history of thalidomide (B1683933), a drug marketed in the 1950s as a sedative and antiemetic, which was later found to cause severe birth defects.[1] For decades, the molecular basis of thalidomide's teratogenicity and its surprising therapeutic efficacy in treating conditions like multiple myeloma remained a mystery. A pivotal breakthrough occurred in 2010 when Cereblon (CRBN) was identified as the primary binding target of thalidomide.[1]

CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[1][2] This complex plays a crucial role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins, termed "neosubstrates," that are not endogenous targets of CRBN.[3][4] This discovery not only elucidated the mechanism of thalidomide but also opened up an entirely new field of pharmacology focused on hijacking the UPS for therapeutic benefit.

This has led to the development of two major classes of CRBN-recruiting therapeutics:

-

Cereblon E3 Ligase Modulatory Drugs (CELMoDs): Also known as molecular glues, these small molecules induce a conformational change in CRBN, creating a novel binding surface for neosubstrates.[5][6] The immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide (B1683931) are prominent examples, which are approved for the treatment of multiple myeloma and other hematological malignancies.[7][8] More potent, next-generation CELMoDs like iberdomide (B608038) and mezigdomide (B2442610) are currently in clinical development.[6][8]

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, CRBN), and a linker connecting the two.[9][10] By bringing the POI and CRBN into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[10] This technology has the potential to target proteins that have been historically considered "undruggable."[11]

Mechanism of Action: Engineering Protein Degradation

The therapeutic effect of CRBN ligands is driven by their ability to mediate the formation of a ternary complex, consisting of the CRBN E3 ligase, the ligand, and a neosubstrate (in the case of molecular glues) or a target protein (in the case of PROTACs). This induced proximity is the critical first step in the degradation pathway.

Molecular Glues (CELMoDs)

Molecular glues like lenalidomide and pomalidomide bind to a hydrophobic pocket in CRBN.[12] This binding event alters the surface of CRBN, creating a new interface that can be recognized by specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] Once the ternary complex is formed, the E3 ligase machinery is activated, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of CRBN-mediated protein degradation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs operate on a similar principle of induced proximity but offer greater target specificity. The warhead of the PROTAC binds to the POI, while the E3 ligase-recruiting ligand binds to CRBN. The linker connecting these two components is of critical importance, as its length and composition influence the stability and geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and degradation.

Caption: Logical relationship in PROTAC-induced ternary complex formation.

Quantitative Data on Cereblon Ligands and Degraders

The development of potent and selective CRBN-based degraders relies on the careful optimization of several key parameters, including binding affinity to CRBN, the stability of the ternary complex, and the efficiency of target degradation. The following tables summarize critical quantitative data for a selection of well-characterized Cereblon ligands and the degraders they are part of.

Table 1: Binding Affinities of Ligands to Cereblon (CRBN)

| Compound | Binding Assay | Kd / IC50 (nM) | Reference(s) |

| Thalidomide | Fluorescence Polarization | 249.20 | [13] |

| Lenalidomide | Fluorescence Polarization | 177.80 | [13] |

| Pomalidomide | Fluorescence Polarization | 156.60 | [13] |

| Iberdomide (CC-220) | TR-FRET | ~50-100 | [14] |

| CC-92480 | TR-FRET | ~25-50 | [14] |

Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used.

Table 2: Degradation Efficiency of CRBN-Based Degraders

| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| Pomalidomide | IKZF1 | MM.1S | ~8.7 | >95 | [15] |

| Lenalidomide | IKZF1 | MM.1S | ~500 | >80 | [15] |

| dBET6 (PROTAC) | BRD4 | Jurkat | 18 | >90 | [16] |

| Compound 2 (PROTAC) | BRD4 | MV4;11 | 0.2 | >95 | [17] |

| BD-9136 (PROTAC) | BRD4 | MV4;11 | 0.4 | >95 | [17] |

| GP262 (PROTAC) | p110α | MDA-MB-231 | 227.4 | 71.3 | [18] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 3: Pharmacokinetic Parameters of Key Cereblon Modulators

| Compound | Tmax (h) | t1/2 (h) | Primary Route of Elimination | Reference(s) |

| Lenalidomide | ~1 | ~3-4 | Renal | [17][19] |

| Pomalidomide | ~2-3 | ~7.5 | Hepatic metabolism and renal | [18] |

| Iberdomide (CC-220) | ~2-4 | ~9-13 | Hepatic metabolism | [19][20] |

Tmax: Time to maximum plasma concentration. t1/2: Elimination half-life. Pharmacokinetic parameters can vary based on patient population and dosing.

Key Experimental Protocols

The characterization of CRBN ligands and degraders involves a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for some of the most critical experiments.

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a test compound to CRBN by competing with a fluorescently labeled tracer.

Materials:

-

Tagged recombinant human CRBN protein complex (e.g., GST- or His-tagged CRBN/DDB1).

-

Fluorescently labeled CRBN ligand tracer (e.g., fluorescent thalidomide).

-

Terbium-labeled anti-tag antibody (donor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA).

-

Test compounds.

-

384-well low-volume white plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add 2 µL of the diluted test compound or vehicle control.

-

Protein Addition: Add a solution of the tagged CRBN protein to each well and incubate for 15-30 minutes at room temperature.

-

Tracer/Antibody Addition: Prepare a mixture of the fluorescent tracer and the Terbium-labeled antibody in assay buffer. Add this mixture to each well.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation at approximately 340 nm.

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21][22]

Ternary Complex Formation Assay (AlphaLISA)

This bead-based immunoassay quantifies the formation of the ternary complex (Target-PROTAC-CRBN).

Materials:

-

Tagged Protein of Interest (POI) (e.g., His-tagged).

-

Tagged CRBN complex (e.g., GST-tagged).

-

PROTAC of interest.

-

AlphaLISA Donor and Acceptor beads (e.g., anti-His Acceptor beads and Glutathione Donor beads).

-

AlphaLISA Assay Buffer.

-

384-well white microplates.

-

AlphaLISA-compatible plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged POI and tagged CRBN.

-

Assay Assembly: In a 384-well plate, add the PROTAC, the tagged POI, and the tagged CRBN.

-

Incubation for Complex Formation: Incubate the plate for approximately 90 minutes at room temperature.

-

Bead Addition: Add a mixture of AlphaLISA Donor and Acceptor beads to all wells.

-

Incubation in Dark: Incubate the plate in the dark at room temperature for 90 minutes.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: A high AlphaLISA signal indicates the formation of the ternary complex. The signal is typically plotted against the PROTAC concentration, often resulting in a hook-shaped curve.[5][23]

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the level of a target protein following treatment with a degrader.

Materials:

-

Cultured cells.

-

Degrader compound.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody for the target protein and the loading control.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[15][21]

-

Caption: Experimental workflow for Western Blot analysis of protein degradation.

In-Cell Luciferase-Based Degradation Assay (e.g., HiBiT)

This high-throughput method utilizes engineered cell lines where the target protein is endogenously tagged with a small luminescent peptide (HiBiT).

Materials:

-

CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein and the complementary LgBiT protein.

-

Degrader compound.

-

Luciferase substrate.

-

White, opaque assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a white assay plate.

-

Compound Treatment: Treat the cells with a serial dilution of the degrader compound.

-

Incubation: Incubate for the desired time course.

-

Lysis and Signal Generation: Add a lytic reagent containing the luciferase substrate and LgBiT protein (if not co-expressed).

-

Measurement: Read the luminescence on a plate luminometer.

-

Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal corresponds to the degradation of the HiBiT-tagged protein. Calculate DC50 and Dmax values from the dose-response curve.[7][24]

Future Directions and Conclusion

The discovery of Cereblon as a target for small molecule-mediated protein degradation has ushered in a new era of drug discovery. The development of both molecular glues (CELMoDs) and PROTACs that recruit CRBN has demonstrated significant clinical and preclinical success, particularly in oncology.

Future research in this area will likely focus on several key aspects:

-

Expanding the E3 Ligase Toolbox: While CRBN has been a workhorse in the field, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. The discovery of ligands for other E3 ligases will expand the scope of TPD and potentially lead to therapies with improved safety profiles.

-

Rational Design of Molecular Glues: The discovery of most molecular glues has been serendipitous. A deeper understanding of the structural basis of ternary complex formation will enable the rational design of novel molecular glues for a wider range of targets.

-

Overcoming Resistance: As with any targeted therapy, resistance to CRBN-based degraders can emerge, for example, through mutations in CRBN or the target protein. Strategies to overcome resistance, such as the development of degraders that recruit different E3 ligases or combination therapies, will be crucial.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Target Degradation [worldwide.promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. o2hdiscovery.co [o2hdiscovery.co]

- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SLAS2024 [slas2024.eventscribe.net]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Mild, Moderate, or Severe Hepatic Impairment Compared with Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

A Technical Guide to the Binding Affinity of Lenalidomide and its Analogs to Cereblon

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the immunomodulatory drug lenalidomide (B1683929), its aminomethyl derivative, and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Understanding the nuances of this binding affinity is paramount for the development of novel therapeutics, including targeted protein degraders. This document provides a comprehensive overview of the binding kinetics, detailed experimental methodologies, and the associated signaling pathways.

Core Concepts: Lenalidomide, Cereblon, and the CRL4CRBN E3 Ligase Complex

Lenalidomide is a thalidomide (B1683933) analog that exerts its therapeutic effects by modulating the activity of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, for which Cereblon (CRBN) serves as a substrate receptor.[1][2] The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of "neosubstrates"—proteins not typically targeted by CRBN.[3][4] This altered substrate specificity results in the ubiquitination and subsequent proteasomal degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[3][5]

The glutarimide (B196013) moiety of lenalidomide is accommodated within a hydrophobic pocket of the thalidomide-binding domain (TBD) of CRBN, while the isoindolinone ring remains exposed to the solvent.[6][7][8] This interaction is crucial for the recruitment of neosubstrates and the subsequent downstream therapeutic effects.[8]

Quantitative Binding Affinity Data

The binding affinity of lenalidomide and its analogs to CRBN is a key determinant of their biological activity. Various biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) being the most common metrics. The following table summarizes representative binding affinity data for lenalidomide and a functionally analogous aminomethyl derivative.

| Compound | Binding Affinity (Kd or IC50) | Experimental Method | Reference |

| Lenalidomide | ~1.5 µM (IC50) | Time-Resolved FRET (TR-FRET) | [4] |

| Lenalidomide | ~2.3 µM (IC50) | Competitive Binding Assay | [9] |

| Lenalidomide | 1.69 µM (IC50) | TR-FRET | [10] |

| Lenalidomide | 0.178 µM (Kd) | Surface Plasmon Resonance (SPR) | [11] |

| Lenalidomide | 19 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |

| Lenalidomide-C5-NH2 | Not explicitly available, but expected to be in a similar range to lenalidomide. | - | [4] |

Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay formats used.

Experimental Protocols

Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and the optimization of novel CRBN-recruiting therapeutics. The following are detailed methodologies for two gold-standard biophysical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4]

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human CRBN, often in complex with DDB1 to enhance stability.[4]

-

Dialyze the protein and the ligand (lenalidomide or its analog) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure a precise match.[4]

-

Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter.[4]

-

-

ITC Experiment:

-

Load the CRBN protein solution (typically 10-50 µM) into the sample cell of the calorimeter.[4]

-

Load the lenalidomide analog solution (typically 10-20 times the protein concentration) into the injection syringe.[4]

-

Set the experimental temperature (e.g., 25°C).[4]

-

Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.[4]

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[4]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., lenalidomide) to a ligand (e.g., CRBN) immobilized on a sensor chip. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[13]

Methodology:

-

Ligand Immobilization:

-

Analyte Binding:

-

Prepare a series of dilutions of the lenalidomide analog in a running buffer (e.g., HBS-EP+).[4]

-

Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.[4]

-

Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.[4]

-

-

Data Analysis:

Visualizations

Signaling Pathway

Caption: Lenalidomide-induced degradation via the CRL4-CRBN pathway.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

References

- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 8. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Lenalidomide-5-aminomethyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-5-aminomethyl is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug Lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein. This property makes it an integral component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination and an exploration of its role in cellular signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing its synthesis, formulation, and biological activity. While extensive experimental data for this specific derivative is not widely published, the following table summarizes the available information and provides context based on its parent compound, Lenalidomide.

| Property | Value | Source/Method |

| Chemical Name | 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | |

| CAS Number | 1158264-69-7 | [1] |

| Molecular Formula | C₁₄H₁₆ClN₃O₃ | [2] |

| Molecular Weight | 309.75 g/mol | [2] |

| Solubility | DMSO: 16.67 mg/mL (53.82 mM) (Requires ultrasonic and warming to 60°C) In vivo formulation 1: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline In vivo formulation 2: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) In vivo formulation 3: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 90% Corn Oil | [2] |

| pKa | Not experimentally determined. Predicted to have a basic pKa due to the primary amine. | |

| LogP | Not experimentally determined. | |

| Melting Point | Not experimentally determined. | |

| Crystal Structure | Not experimentally determined. | |

| Storage | Store at -20°C under nitrogen, away from moisture. In solvent, store at -80°C for up to 6 months. | [2][3] |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

-

This compound hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a 1 mM solution of this compound hydrochloride in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the basic range.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the primary amine's titration.

Protocol 2: Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[4][5][6][7]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the second, immiscible solvent. The volumes should be chosen to ensure that the final concentration in each phase is within the linear range of the analytical method.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be required.

-

Carefully collect an aliquot from each phase.

-

Determine the concentration of this compound in each aliquot using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Protocol 3: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and other thermal transitions of a substance.[8][9][10]

Materials:

-

This compound powder

-

DSC instrument

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Accurately weigh a small amount of the this compound powder (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan with a lid using a crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting of the substance.

Protocol 4: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[11][12][13]

Materials:

-

Single crystals of this compound of suitable size and quality

-

Single-crystal X-ray diffractometer

-

Cryo-cooling system

Procedure:

-

Grow single crystals of this compound from a suitable solvent system. This is often the most challenging step.

-

Select a high-quality crystal and mount it on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Mount the goniometer head on the diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Signaling Pathways and Mechanism of Action

This compound, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a key component in the mechanism of action of PROTACs designed to induce targeted protein degradation. The general signaling pathway is as follows:

-

Ternary Complex Formation: The PROTAC molecule, which consists of a this compound moiety, a linker, and a ligand for the target protein of interest (POI), facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental and Logical Workflows

The development and characterization of a this compound-based PROTAC involves a systematic workflow, from synthesis to biological evaluation.

Caption: General workflow for PROTAC development.

Conclusion

This compound is a pivotal building block in the design of PROTACs, a promising new class of therapeutics. While some of its fundamental properties, such as solubility and its role as a CRBN ligand, are established, a comprehensive experimental characterization of all its physicochemical parameters is still needed. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate and effectively utilize this compound in the pursuit of novel targeted protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the physicochemical properties of its core components, like this compound, will be indispensable for the rational design of next-generation therapeutics.

References

- 1. This compound HCl | 1158264-69-7 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. tainstruments.com [tainstruments.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rigaku.com [rigaku.com]

- 12. books.rsc.org [books.rsc.org]

- 13. creative-biostructure.com [creative-biostructure.com]

In Vitro Stability of Lenalidomide-5-aminomethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of lenalidomide (B1683929), which serves as a crucial surrogate for its derivative, Lenalidomide-5-aminomethyl, due to the limited availability of direct stability data for the latter. The methodologies and degradation pathways detailed herein are considered highly relevant and applicable for assessing the stability of this compound. This document outlines key stability data under various stress conditions, detailed experimental protocols for forced degradation studies, and visual representations of experimental workflows and the established signaling pathway of lenalidomide.

Quantitative Stability Data

The stability of lenalidomide has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][3] The following tables summarize the quantitative data from several studies on the degradation of lenalidomide under acidic, alkaline, oxidative, thermal, and photolytic stress.

Table 1: Summary of Lenalidomide Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.2N HCl | 2 hours @ 50°C | 19.1% | [4] |

| 0.5N HCl | 24 hours @ 60°C | Significant | [5] | |

| 1N HCl | Not specified @ 80°C | 20% | [6] | |

| Alkaline Hydrolysis | 0.01N NaOH | 15 minutes @ Room Temp | 10.0% | [4] |

| 0.5N NaOH | 24 hours @ 60°C | Significant | [5] | |

| Oxidative | 30% H₂O₂ | 4 hours @ Room Temp | 10.7% | [4] |

| 10% H₂O₂ | 24 hours @ 60°C | Significant | [5] | |

| Thermal Degradation | Dry Heat | 48 hours @ 80°C | 5.3% | [4] |

| Dry Heat | 10 days @ 80°C | Significant | [5] | |

| Aqueous Hydrolysis | Water | 2 hours @ 50°C | 7.3% | [4] |

| Hot Water | 24 hours @ 55°C | Stable (>99% recovery) | [7] | |

| Photolytic Degradation | Sunlight | 10 days | Stable | [8] |

| UV light | 24 hours | Stable | [5] |

Note: "Significant" indicates that the study reported substantial degradation but did not provide a specific percentage.

Lenalidomide is susceptible to degradation under acidic, alkaline, and oxidative conditions, with alkaline hydrolysis being particularly extensive.[8] The molecule demonstrates greater stability under photolytic and thermal stress.[8]

Experimental Protocols

The following section details the methodologies for conducting forced degradation studies on lenalidomide, which can be adapted for this compound.

Preparation of Stock and Standard Solutions

-

Stock Solution: Accurately weigh and dissolve lenalidomide in a suitable solvent, such as methanol (B129727) or a mixture of phosphate (B84403) buffer and acetonitrile, to achieve a desired concentration (e.g., 1 mg/mL).[5][8]

-

Working Standard Solution: Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).[5]

Forced Degradation (Stress Testing) Procedures

Forced degradation studies are performed to evaluate the stability of the drug substance in various conditions.[8]

-

Acid Degradation:

-

To a solution of lenalidomide, add an equal volume of a strong acid (e.g., 0.5 N HCl).[5]

-

Incubate the mixture in a water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of a strong base (e.g., 0.5 N NaOH).

-

Dilute the final solution with the mobile phase to the working concentration for HPLC analysis.

-

-

Base Degradation:

-

To a solution of lenalidomide, add an equal volume of a strong base (e.g., 0.5 N NaOH).[5]

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[5]

-

After incubation, cool the solution and neutralize it with an equivalent concentration of a strong acid (e.g., 0.5 N HCl).

-

Dilute the resulting solution with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Treat a solution of lenalidomide with an oxidizing agent (e.g., 10% hydrogen peroxide).[5]

-

Maintain the solution at a controlled temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[5]

-

Following incubation, dilute the solution with the mobile phase to the appropriate concentration for HPLC injection.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.g., 80°C) for an extended period (e.g., 10 days).[5]

-

Alternatively, reflux a solution of the drug in a solvent like methanol at a high temperature (e.g., 70°C) for a specified time.[9]

-

After exposure, allow the sample to cool and prepare a solution at the working concentration for analysis.

-

-

Photolytic Degradation:

Analytical Method for Stability Assessment

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for quantifying the parent drug and its degradation products.

Table 2: Example HPLC Method Parameters for Lenalidomide Stability Testing

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Phosphate buffer : Acetonitrile (55:45 v/v) | [5] |

| pH 2.5 phosphate buffer : Acetonitrile (90:10 v/v) | [4] | |

| Flow Rate | 1.0 mL/min | [4][5] |

| Detection Wavelength | 242 nm | [5] |

| 210 nm | [4] | |

| Column Temperature | 25°C | [5] |

| 30°C | [4] | |

| Injection Volume | 10 µL | [4] |

Visualizations

Experimental Workflow for In Vitro Stability Testing

The following diagram illustrates a typical workflow for conducting in vitro stability studies of a pharmaceutical compound.

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a unique mechanism of action that involves the modulation of the E3 ubiquitin ligase complex. The diagram below outlines this signaling pathway.

Lenalidomide binds to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[10] This binding alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of lenalidomide in hematological malignancies.[11][12][13]

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. abap.co.in [abap.co.in]

- 5. rjptonline.org [rjptonline.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 10. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Lenalidomide-5-aminomethyl in DMSO and aqueous buffers

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Lenalidomide-5-aminomethyl, a critical derivative of Lenalidomide used in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biochemical pathway diagrams to support formulation and development activities.

Executive Summary

This compound, a key building block in targeted protein degradation, exhibits distinct solubility properties that are crucial for its application in both in vitro and in vivo research. As the hydrochloride salt, it demonstrates high solubility in dimethyl sulfoxide (B87167) (DMSO). Its aqueous solubility, however, is more limited and is expected to be pH-dependent, a characteristic shared with its parent compound, Lenalidomide. This guide presents the available quantitative solubility data, provides a detailed protocol for solubility determination, and illustrates the compound's mechanism of action within a PROTAC framework.

Solubility Data

The solubility of this compound has been determined in common organic solvents and aqueous-based systems. The following tables summarize the available quantitative data for this compound hydrochloride and its parent compound, Lenalidomide, for comparative context.

Table 1: Solubility of this compound Hydrochloride